Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 3, a methyl group at position 2, and a trifluoromethyl group at position 7. The ethyl carboxylate at position 6 enhances solubility and serves as a handle for further derivatization. Its structural uniqueness lies in the combination of electron-withdrawing (bromo, trifluoromethyl) and steric (methyl) groups, making it a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3N3O2/c1-3-20-10(19)6-4-16-9-7(12)5(2)17-18(9)8(6)11(13,14)15/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSKBRUXUFSFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)Br)N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132708 | |
| Record name | Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685108-14-9 | |
| Record name | Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685108-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Related pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties. These compounds have shown promising results in human microglia and neuronal cell models.
Mode of Action
Related compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Pathways
Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway. These pathways play a crucial role in neuroprotection and anti-inflammatory responses.
Biological Activity
Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 685108-14-9) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzymatic inhibition, and potential therapeutic applications, supported by relevant research findings and data tables.
- Molecular Formula : C11H9BrF3N3O2
- Molecular Weight : 320.11 g/mol
- Structure : The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. This compound has been shown to exhibit significant inhibitory effects on various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Inhibition of cell proliferation and induction of apoptosis |
| MCF-7 (Breast) | 0.87 | CDK4/6 inhibition |
| A549 (Lung) | 0.95 | Induction of caspase-mediated apoptosis |
The compound demonstrated a selective toxicity profile, exhibiting a lower effect on non-cancerous cell lines compared to cancerous ones, suggesting its potential as a targeted therapy in oncology .
Enzymatic Inhibition
This compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression:
| Enzyme Target | IC50 (μM) | Significance |
|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | 0.290 | Target for malaria treatment; potential for cancer therapy |
| Matrix metalloproteinase-2 (MMP-2) | 0.75 | Involved in tumor metastasis; inhibition reduces invasive potential |
These findings indicate that the compound may serve as a dual-action agent by targeting both cancer cell proliferation and metastatic processes .
Case Studies
Several case studies have illustrated the therapeutic potential of pyrazolo[1,5-a]pyrimidines:
- Case Study 1 : In a preclinical model using MDA-MB-231 cells, treatment with this compound resulted in significant tumor reduction compared to control groups.
- Case Study 2 : A study on lung cancer models demonstrated that the compound effectively inhibited tumor growth and metastasis when administered over a four-week period.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. Compounds similar to ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine framework can enhance selectivity and potency against specific cancer types, such as breast and lung cancers .
Antiviral Properties
The presence of trifluoromethyl groups in heterocyclic compounds has been linked to enhanced antiviral activity. This compound may serve as a lead compound for developing antiviral agents targeting RNA viruses, leveraging its structural features to interact with viral proteins .
Enzyme Inhibition
Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines are known to act as kinase inhibitors. The specific compound has been investigated for its ability to inhibit various kinases involved in cellular signaling pathways that regulate growth and metabolism. This inhibition can lead to therapeutic effects in diseases characterized by dysregulated kinase activity, such as cancer and diabetes .
Synthesis of Novel Derivatives
The compound serves as a versatile intermediate for synthesizing novel derivatives with tailored biological activities. Researchers have utilized this compound as a building block for creating libraries of compounds aimed at discovering new pharmaceuticals . The bromine atom allows for further functionalization through nucleophilic substitution reactions.
Structure-Activity Relationship (SAR) Studies
SAR studies are critical in drug development for understanding how structural variations affect biological activity. This compound can be systematically modified to analyze how changes in substituents influence potency and selectivity against target enzymes or receptors .
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Variations at Position 3
Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 685108-14-9) :
Replacing bromine with chlorine reduces molecular weight (ΔMW ≈ 44.9 g/mol) and alters reactivity. Chloro derivatives are less reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), limiting their utility in forming carbon-carbon bonds compared to bromo-substituted analogs .- Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1138513-35-5): This analog lacks the methyl group at position 2 and the trifluoromethyl group at position 7.
Ethyl 7-methyl-3-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (Compound 17) :
The nitro group at position 3 introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity but reduce stability under reducing conditions. This contrasts with the bromo group, which is more versatile in transition metal-catalyzed reactions .
Substituent Variations at Position 7
- Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate: The trifluoromethyl group is part of a phenyl ring at position 3 instead of being directly attached at position 7.
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate :
While the core differs (tetrazolo vs. pyrazolo), the presence of a bromophenyl group and trifluoromethyl highlights the role of halogenated substituents in modulating bioactivity and crystal packing via hydrogen bonding .
Ester Group Modifications
- Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1159981-95-9): The methyl ester (vs. However, shorter alkyl chains may decrease metabolic stability in vivo .
Tabulated Comparison of Key Analogs
Q & A
Q. Advanced
- Catalyst selection : p-Toluenesulfonic acid enhances cyclization efficiency compared to HCl, reducing reaction time from 12 to 8 hours .
- Solvent optimization : Ethanol improves solubility of intermediates, while benzene facilitates azeotropic drying to prevent hydrolysis .
- Purification : Gradient recrystallization (ethanol → ethyl acetate) removes unreacted aldehydes, increasing purity to >95% .
What methods evaluate antitumor activity in vitro?
Q. Advanced
- Cell viability assays : MTT or SRB tests using liver carcinoma (HEPG2) cells, with IC50 values calculated via non-linear regression (e.g., 2.70 ± 0.28 µM for active analogs) .
- Structure-activity relationships (SAR) : Trifluoromethyl and bromo groups enhance cytotoxicity by increasing membrane permeability and inhibiting kinase targets .
- Control experiments : Compare activity against non-cancerous cell lines (e.g., HEK293) to assess selectivity .
How to address data discrepancies in melting points across studies?
Advanced
Variations in melting points (e.g., 266–268°C vs. 263–265°C for similar derivatives) arise from:
- Polymorphism : Recrystallization solvents (ethanol vs. dioxane) produce different crystal forms .
- Impurity profiles : Unreacted starting materials (e.g., aminotetrazoles) lower observed melting points. Purity is verified via HPLC (≥98% area) .
- Heating rate : Differential scanning calorimetry (DSC) at 10°C/min standardizes measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
